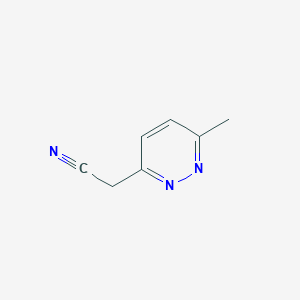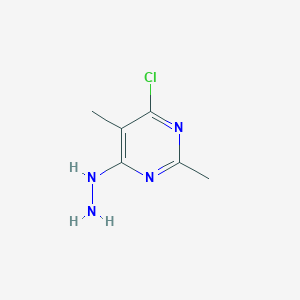
4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine
Descripción general
Descripción
“4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine” is a chemical compound with the molecular formula C6H9ClN4 and a molecular weight of 172.62 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine” is1S/C6H9ClN4/c1-3-5(7)9-4(2)10-6(3)11-8/h8H2,1-2H3,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical form of “4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine” is a powder . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación
Antiviral Properties
4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine and its derivatives have demonstrated antiviral properties. A study on N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine, showed moderate to high antiviral activities against hepatitis B virus (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Structural and Crystallographic Studies
Studies on the crystallization and structural properties of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine derivatives have been conducted to understand their molecular recognition processes. This includes analysis of their crystallization behavior, bond lengths, and hydrogen bonding patterns (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Supramolecular Chemistry
The compound and its derivatives have been used in the design of cocrystals involving various carboxylic acids. These cocrystals demonstrate diverse hydrogen bonding patterns and are studied for their supramolecular chemistry applications (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Antimicrobial Activity
Derivatives of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine have been synthesized and evaluated for their antimicrobial properties. Certain compounds in this category showed promising antimicrobial activities against different strains of bacteria and fungi (Ahmed, Sayed, Saber, Hassanien, El‐Dean, & Tolba, 2020).
Antitumor Activity
Some derivatives of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine have been investigated for their potential antitumor activities. These compounds are studied in the context of inhibiting specific enzymes or biological processes related to cancer growth (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Analytical Chemistry
Analytical methods have been developed for the determination of 4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine using techniques like High-Performance Liquid Chromatography (HPLC), which are critical for quality control and research purposes (Min, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
(6-chloro-2,5-dimethylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-3-5(7)9-4(2)10-6(3)11-8/h8H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOUIJPEINQDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-hydrazinyl-2,5-dimethylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




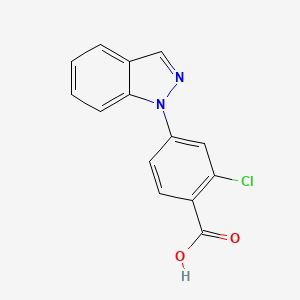
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)
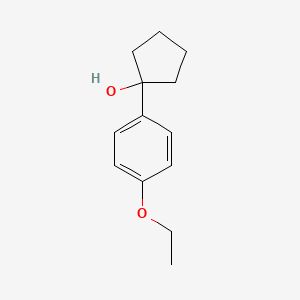
![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428863.png)
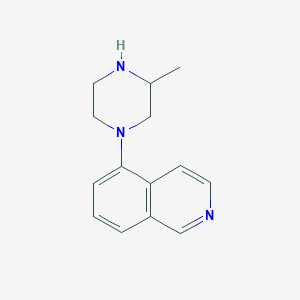

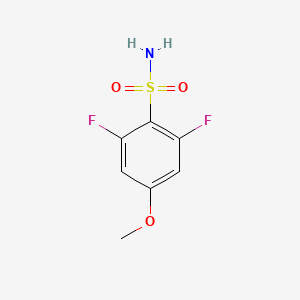
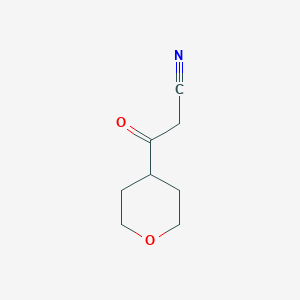
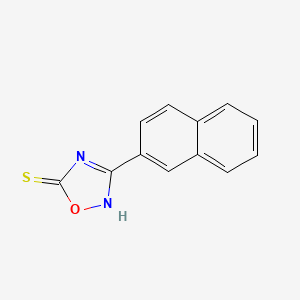
![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)
![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)
![(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol](/img/structure/B1428875.png)
